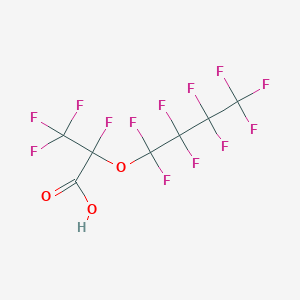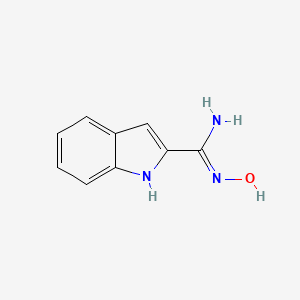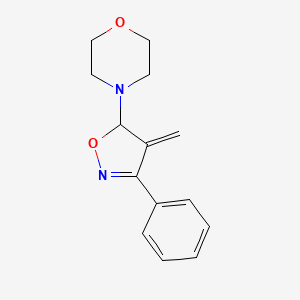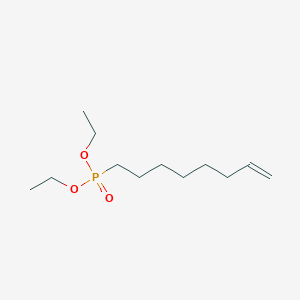![molecular formula C24H32O4SSi2 B14287909 3,4-Bis{phenyl[(trimethylsilyl)oxy]methyl}thiolane-2,5-dione CAS No. 114125-21-2](/img/structure/B14287909.png)
3,4-Bis{phenyl[(trimethylsilyl)oxy]methyl}thiolane-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Bis{phenyl[(trimethylsilyl)oxy]methyl}thiolane-2,5-dione is a complex organic compound characterized by the presence of trimethylsilyl groups and a thiolane-2,5-dione core. The trimethylsilyl groups are known for their chemical inertness and large molecular volume, making them useful in various applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis{phenyl[(trimethylsilyl)oxy]methyl}thiolane-2,5-dione typically involves the use of trimethylsilylating reagents such as trimethylsilyl chloride or bis(trimethylsilyl)acetamide. These reagents are used to derivatize non-volatile compounds by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of large-scale organic synthesis techniques, including the use of specialized reactors and controlled reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Bis{phenyl[(trimethylsilyl)oxy]methyl}thiolane-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiolane derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and substitution reagents like halogenating agents .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiolane derivatives.
Aplicaciones Científicas De Investigación
3,4-Bis{phenyl[(trimethylsilyl)oxy]methyl}thiolane-2,5-dione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for hydroxyl functionalities.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,4-Bis{phenyl[(trimethylsilyl)oxy]methyl}thiolane-2,5-dione involves its interaction with specific molecular targets and pathways. The trimethylsilyl groups provide steric protection, allowing the compound to interact selectively with target molecules. This selective interaction can modulate various biochemical pathways, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Propenoic acid, 2-[(trimethylsilyl)oxy]-3-[4-[(trimethylsilyl)oxy]phenyl]-, trimethylsilyl ester
- ®-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol trimethylsilyl ether
Uniqueness
3,4-Bis{phenyl[(trimethylsilyl)oxy]methyl}thiolane-2,5-dione is unique due to its thiolane-2,5-dione core and the presence of multiple trimethylsilyl groups. This combination provides the compound with distinct chemical properties, including enhanced stability and reactivity, making it valuable in various scientific and industrial applications.
Propiedades
| 114125-21-2 | |
Fórmula molecular |
C24H32O4SSi2 |
Peso molecular |
472.7 g/mol |
Nombre IUPAC |
3,4-bis[phenyl(trimethylsilyloxy)methyl]thiolane-2,5-dione |
InChI |
InChI=1S/C24H32O4SSi2/c1-30(2,3)27-21(17-13-9-7-10-14-17)19-20(24(26)29-23(19)25)22(28-31(4,5)6)18-15-11-8-12-16-18/h7-16,19-22H,1-6H3 |
Clave InChI |
OXYBKEKQSRGUDO-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OC(C1C(C(=O)SC1=O)C(C2=CC=CC=C2)O[Si](C)(C)C)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Ethenyl-4-[(4-nitrophenoxy)methyl]benzene](/img/no-structure.png)
![tert-Butyl[2,6-dimethyl-4-(prop-2-en-1-yl)phenoxy]dimethylsilane](/img/structure/B14287831.png)
![1-[4-(2-Chloroethyl)piperazin-1-yl]-2-(dimethylamino)ethanone;hydrochloride](/img/structure/B14287844.png)

![1-[4-Butoxy-2-hydroxy-5-(prop-2-en-1-yl)phenyl]ethan-1-one](/img/structure/B14287865.png)

![2-[Chloro(difluoro)methyl]-2,5,5-trifluorofuran](/img/structure/B14287890.png)



